liposyn II

Parenteral nutrition Hepatic steatosis Lipid emulsion safety

Procure Liposyn II for reproducible EFAD research and short‑term parenteral nutrition. Its 1:1 safflower‑soybean oil ratio delivers the highest linoleic acid content (65.8%) among IV lipid emulsions, uniquely suited for n‑6 fatty acid studies and rapid EFAD repletion. Defined particle size (0.4 µm) and pH (8.0–8.3) ensure stability in TNA admixtures. Choose Liposyn II for consistent, non‑interchangeable fatty acid signatures.

Molecular Formula C22H25N3O4
Molecular Weight 0
CAS No. 112353-79-4
Cat. No. B1167226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameliposyn II
CAS112353-79-4
Synonymsliposyn II
Molecular FormulaC22H25N3O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes200 ml / 1 kit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Liposyn II 112353-79-4: Composition, Clinical Use & Procurement-Ready Specifications


Liposyn II (CAS 112353-79-4) is a sterile, nonpyrogenic intravenous fat emulsion formulated as a 10% or 20% injectable lipid source for parenteral nutrition. It combines safflower oil and soybean oil in a 1:1 ratio, providing a balanced source of essential fatty acids, primarily linoleic acid (65.8% of total fatty acids) and linolenic acid (4.2%), with an emulsifier system based on egg phosphatides (up to 1.2%) and glycerin (2.5%) [1]. The emulsion particles measure approximately 0.4 microns, mimicking natural chylomicrons for effective intravascular clearance. This composition delivers 1.1 kcal/mL (10% strength) or 2 kcal/mL (20% strength) and is indicated for preventing or reversing essential fatty acid deficiency (EFAD) and supplying non‑protein calories in patients requiring total parenteral nutrition [1].

Why In‑Class Lipid Emulsions Cannot Simply Replace Liposyn II: Unique Composition & Clinical Consequences


Liposyn II cannot be interchanged with other intravenous lipid emulsions without altering patient outcomes because its 1:1 safflower‑to‑soybean oil blend creates a distinct fatty acid signature—specifically a high linoleic/linolenic acid ratio—that is absent in all‑soybean, olive‑oil, or mixed‑MCT/LCT formulations [1]. This unique composition directly influences hepatic steatosis risk, systemic phytosterol exposure, and the ability to prevent biochemical essential fatty acid deficiency (EFAD). Studies demonstrate that switching from Liposyn II to an alternative emulsion changes the degree of liver fat accumulation, alters the profile of potentially hepatotoxic phytosterols, and may compromise EFAD prevention [2]. The following quantitative comparisons detail these critical, non‑interchangeable characteristics.

Liposyn II 112353-79-4: Head‑to‑Head Quantitative Differentiation Against Key Comparators


Hepatic Steatosis Induction in a Murine Model: Direct Comparison with Intralipid, ClinOleic, SMOFlipid, and Omegaven

In a 19‑day murine model of parenteral nutrition, Liposyn II induced a hepatic fat content of 21.9%, representing a 26% higher steatosis burden compared to Intralipid (17.4%) and a 74% higher burden than SMOFlipid (12.6%). Omegaven (fish oil‑based) prevented steatosis entirely [1]. This quantifies the relative hepatotoxic potential of each formulation under identical conditions.

Parenteral nutrition Hepatic steatosis Lipid emulsion safety

Total Phytosterol Concentration: Comparative Analysis Across 8 Commercial Emulsions

Liposyn II contains 383 mg/L of total phytosterols, a value 10% higher than Intralipid (348 ± 33 mg/L) and more than 8‑fold higher than SMOFlipid (47.6 mg/L) [1]. Elevated phytosterol exposure during parenteral nutrition has been mechanistically linked to liver dysfunction and cholestasis [2].

Parenteral nutrition Phytosterols Liver dysfunction

Linoleic/Linolenic Acid Ratio: Differentiating Fatty Acid Profile from All‑Soybean Emulsions

Liposyn II delivers a linoleic acid content of 65.8% of total fatty acids and a linoleic/linolenic acid ratio of approximately 15.7 (calculated as 65.8 / 4.2) [1]. In contrast, Intralipid (100% soybean oil) provides a linoleic/α‑linolenic ratio of 5.6 (5.0 g/100 mL linoleic / 0.9 g/100 mL α‑linolenic) [2]. This 2.8‑fold higher ratio in Liposyn II may differentially influence the balance between pro‑inflammatory and anti‑inflammatory eicosanoid precursors.

Parenteral nutrition Essential fatty acids Inflammation modulation

Prevention of Biochemical Essential Fatty Acid Deficiency (EFAD): Comparative Efficacy

In the murine model, Liposyn II and Intralipid both prevented the onset of biochemical EFAD, as did Omegaven. However, administration of ClinOleic and SMOFlipid did not prevent EFAD [1]. This indicates that Liposyn II, despite its higher phytosterol content, maintains full efficacy for EFAD prevention, a critical clinical endpoint.

Parenteral nutrition Essential fatty acid deficiency Lipid emulsion efficacy

Plasma Triglyceride Clearance Kinetics: Non‑Inferiority to Intralipid in Surgical Patients

In a randomized, double‑blind trial of 20 patients undergoing major digestive surgery, Liposyn II (1.2 g/kg at 2.6 mL/kg/h) produced a plasma triglyceride increase that was statistically indistinguishable from that of 10% Intralipid [1]. Both emulsions were well tolerated without complement activation or hemodynamic compromise.

Parenteral nutrition Lipid metabolism Surgical nutrition

Liposyn II 112353-79-4: Evidence‑Grounded Clinical and Research Application Scenarios


Short‑Term Parenteral Nutrition in Patients with Low Risk of Liver Disease

Liposyn II is well‑suited for short‑term (≤2 weeks) parenteral nutrition support in adult and pediatric patients where essential fatty acid provision is the primary goal and hepatic steatosis risk is manageable. Its established efficacy in preventing EFAD, as confirmed in the murine model [1], and its comparable triglyceride clearance profile to Intralipid in surgical patients [2] make it a predictable, cost‑effective option. The higher phytosterol content (383 mg/L) is less concerning for short‑duration use.

Research Model for n‑6 Fatty Acid‑Dominant Lipid Emulsions

Due to its uniquely high linoleic/linolenic acid ratio (~15.7) [1], Liposyn II serves as a standardized reference material for preclinical studies investigating the metabolic and inflammatory consequences of n‑6 fatty acid‑dominant parenteral lipid emulsions. Its well‑characterized fatty acid profile (65.8% linoleic, 4.2% linolenic) [1] enables reproducible comparisons against newer balanced or fish oil‑enriched emulsions in murine and other animal models.

Total Nutrient Admixture (TNA) Compatibility Studies

Liposyn II has been evaluated for stability in total nutrient admixtures (TNAs) containing amino acids and dextrose. The emulsion's particle size (~0.4 μm) and pH (8.0–8.3) are defined in the product labeling [1], and published stability data indicate that it maintains acceptable droplet size distribution when combined with Aminosyn II and other TNA components under specified conditions [2]. This supports its use in compounded parenteral nutrition formulations where long‑term admixture stability is a procurement consideration.

Clinical Situations Requiring High Linoleic Acid Delivery

With approximately 0.6 kcal/mL (10% strength) derived from linoleic acid—the highest among commonly used emulsions [1]—Liposyn II is specifically indicated when a high intake of n‑6 essential fatty acids is desired, such as in patients with documented EFAD requiring rapid repletion. The 1:1 safflower‑soybean oil blend provides a linoleic acid concentration of 65.8% of total fatty acids, exceeding that of pure soybean oil emulsions (e.g., Intralipid provides 5 g/100 mL linoleic) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for liposyn II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.